Ethyl 3-ethoxyacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQFPVUDTFABDH-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301798 | |

| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-55-9, 1001-26-9 | |

| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5941-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3 ethyoxy-2-propenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-ethoxyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E)-3-ethoxy-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3 ETHYOXY-2-PROPENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT67QB527H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-ethoxyacrylate is a versatile organic compound widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its unique bifunctional nature, possessing both an enol ether and an ester group, imparts significant reactivity and makes it a valuable building block for the construction of heterocyclic systems and other intricate molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols associated with this compound.

Chemical Properties

This compound is a colorless liquid with a characteristic odor. It is stable under standard conditions but should be stored in a cool, dry place away from sources of ignition. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Boiling Point | 195-196 °C (lit.) | |

| Density | 0.998 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.446 (lit.) | |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents. | |

| CAS Number | 1001-26-9 | [1] |

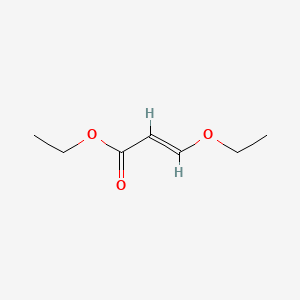

Chemical Structure

The structure of this compound features a carbon-carbon double bond with an ethoxy group at the 3-position and an ethyl ester at the 1-position. The presence of the double bond gives rise to the possibility of E/Z isomerism. The commercially available compound is typically the more stable E-isomer (trans).

Key Structural Identifiers:

-

SMILES: CCO\C=C\C(=O)OCC

-

InChI: 1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+

-

InChIKey: ITQFPVUDTFABDH-AATRIKPKSA-N

The molecule's reactivity is centered around the electron-rich double bond, which is susceptible to electrophilic attack, and the ester functionality, which can undergo hydrolysis or transesterification.

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with ethanol (B145695) and an organic base, and subsequent elimination catalyzed by an acid. The following is a representative experimental protocol adapted from patent literature.[2]

Materials:

-

Trichloroacetyl chloride

-

Vinyl ethyl ether

-

Ethanol

-

Triethylamine (B128534) (or Diisopropylethylamine)

-

Potassium bisulfate

-

Nitrogen gas

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, add 91g (0.5 mol) of trichloroacetyl chloride.

-

Addition of Vinyl Ethyl Ether: Slowly add 54g (0.75 mol) of vinyl ethyl ether dropwise over approximately 1 hour, maintaining the reaction temperature at 25 °C.

-

Reaction: Stir the mixture at 25 °C for 8 hours.

-

Removal of Low-Boiling Byproducts: Reduce the pressure to distill off any low-boiling point byproducts at a temperature below 40 °C.

-

Addition of Base and Ethanol: After distillation, add 66g (0.65 mol) of triethylamine and 100g of ethanol. Maintain the temperature at 30 °C and stir for 8 hours.

-

Workup: Filter the reaction mixture and recover the filter cake. Distill the filtrate under reduced pressure at a temperature below 50 °C to remove the ethanol.

-

Elimination: To the residue, add 6.8g (0.05 mol) of potassium bisulfate. Heat the mixture to 80 °C and bubble nitrogen gas through it at a flow rate of 300 mL/min for 5 hours.

-

Purification: The final product, this compound, is obtained by reduced pressure distillation. A typical yield is approximately 85.7% with a purity of 98.6% as determined by gas chromatography.[2]

Purification

The primary method for purifying this compound is reduced pressure distillation .[2] This technique is essential to separate the desired product from starting materials, solvents, and byproducts with different boiling points. The specific conditions for distillation (pressure and temperature) will depend on the scale of the reaction and the desired purity. As mentioned in the synthesis protocol, the final product is typically distilled under reduced pressure.

Analytical Characterization

Several analytical techniques are employed to confirm the identity and purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and identifying any impurities. The gas chromatogram will show the retention time of the main component, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the carbon-hydrogen framework.[4][5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include C=O stretching for the ester, C=C stretching for the alkene, and C-O stretching for the ether and ester groups.[6]

Role in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[7] Its ability to introduce a three-carbon chain with versatile functional groups makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

A notable example of its application is in the synthesis of Zaleplon , a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[8] While this compound is not directly incorporated into the final Zaleplon molecule in the most common synthetic routes, it is used in the preparation of key intermediates or impurities for analytical standards.[8] The synthesis of Zaleplon itself involves the condensation of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide (B32628) with 3-amino-4-cyanopyrazole.[9] The structural motifs present in this compound are analogous to fragments used to construct such precursors.

Zaleplon's mechanism of action involves its selective binding to the GABA-A receptor complex in the brain, which enhances the effects of the inhibitory neurotransmitter GABA, leading to sedation.[10]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Ethyl 3-amino-3-ethoxyacrylate hydrochloride | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Novel process for the synthesis of Zaleplon | Semantic Scholar [semanticscholar.org]

- 10. What is the mechanism of Zaleplon? [synapse.patsnap.com]

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate (CAS 1001-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-ethoxyacrylate (CAS number 1001-26-9), a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document outlines its chemical and physical properties, details established synthesis protocols, and discusses its role in the preparation of complex molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is an organic compound classified as an acrylate (B77674) ester, characterized by an ethyl ester functional group and an ethoxy substituent on the acrylate backbone.[1] This structure imparts notable reactivity and solubility, making it a valuable building block in chemical synthesis.[1][2] It is soluble in organic solvents like ethanol (B145695) and acetone, with limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1001-26-9 | [1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₁₂O₃ | [1][3][4][6][11][12] |

| Molecular Weight | 144.17 g/mol | [3][5][6][7][8][11][12] |

| Appearance | Colorless to light yellow, clear liquid | [1][11] |

| Boiling Point | 195-196 °C | [4][7][8][9][11] |

| Melting Point | -34 °C | [4][11] |

| Density | 0.998 g/mL at 25 °C | [4][7][8][9] |

| Refractive Index (n20/D) | 1.446 | [4][7][8][9] |

| Flash Point | 76 °C (169 °F) - closed cup | [4][8] |

| Solubility | Soluble in water | [4][9] |

| Vapor Pressure | 0.418 mmHg at 25°C | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. These routes offer varying yields and utilize different starting materials and reaction conditions.

Synthesis from Ethyl Bromoacetate (B1195939) and Triethyl Orthoformate

One common laboratory-scale synthesis involves the reaction of Ethyl bromoacetate with Triethyl orthoformate.[3]

Experimental Protocol:

-

Wash 40 g of powdered Zinc with dilute hydrochloric acid, followed by three washes with water, one with methanol, and one with acetone. Dry the zinc under vacuum (20 mmHg) at 100 °C for 10 minutes.

-

To a 100 mL three-necked round-bottomed flask, add 25 g of the treated Zinc and a catalytic amount of iodine under a nitrogen atmosphere.

-

Add 6 mL of anhydrous benzene (B151609) and heat the mixture to reflux with stirring.

-

Over a period of 45 minutes, add a mixture of 8.35 g (0.05 mol) of ethyl bromoacetate and 8.89 g (0.06 mol) of triethyl orthoformate.

-

After the addition is complete, add another 6.25 g of treated Zinc powder to the reaction mixture.

-

Continue to reflux the reaction for 6 hours.

-

Pour the reaction solution into a mixture of 100 mL of ice-water and 50 g of ice, and add excess acetic acid.

-

Separate the ether layer and wash it with a saturated sodium bicarbonate solution.

-

Dry the ether layer over anhydrous sodium sulfate (B86663) and concentrate it.

-

Distill the residue under vacuum (1.5 mmHg) to collect the intermediate, ethyl 3,3-diethoxypropionate, at 79-81 °C.

-

Heat the collected ethyl 3,3-diethoxypropionate at 190-200 °C for 2 hours to yield this compound as a colorless liquid with a delicate smell.[3]

Caption: Synthesis of this compound from Ethyl Bromoacetate.

Synthesis from Trichloroacetyl Chloride and Vinyl Ethyl Ether

A patented method describes the synthesis of this compound starting from trichloroacetyl chloride and vinyl ethyl ether, which is suitable for industrial production.[13]

Experimental Protocol:

-

In a three-necked bottle, add 91 g (0.5 mol) of trichloroacetyl chloride.

-

Slowly add 54 g (0.75 mol) of vinyl ethyl ether over approximately 1 hour, maintaining the temperature at 25 °C.

-

Keep the reaction mixture at 25 °C for 8 hours.

-

Remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40 °C.

-

To the residue, add 66 g (0.65 mol) of triethylamine (B128534) and 100 g of ethanol.

-

Maintain the reaction at 30 °C for 8 hours.

-

Filter the mixture and recover the filter cake.

-

Distill the filtrate under reduced pressure at a temperature below 50 °C to remove ethanol.

-

Add 6.8 g (0.05 mol) of potassium bisulfate to the residue and raise the temperature to 80 °C.

-

Introduce nitrogen gas at a flow rate of 300 mL/min and maintain the temperature for 5 hours.

-

Perform reduced pressure distillation to obtain this compound.[13]

Caption: Industrial synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis and for pharmaceutical applications.[3][14] Its bifunctional nature, containing both an acrylate and an enol ether, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.[2][11]

A significant application is in the pharmaceutical industry for the preparation of impurities of active pharmaceutical ingredients.[11] For instance, it is used in the synthesis of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the hypnotic agent Zaleplon.[9] This highlights its importance in the quality control and safety assessment of pharmaceutical products.[11]

Beyond this specific use, its general utility as an organic building block makes it relevant for chemists engaged in creating novel compounds in fields ranging from materials science to agrochemicals.[1][11] It is also used in the production of various polymers and copolymers for coatings, adhesives, and sealants.[1]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling in a laboratory or industrial setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation | [8][15] |

| H319 | Causes serious eye irritation | [8][15] | |

| H335 | May cause respiratory irritation | [8][15] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [8][15] |

| P264 | Wash skin thoroughly after handling | [15] | |

| P271 | Use only outdoors or in a well-ventilated area | [8][15] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8][15] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [8] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8][15] |

It is classified as a combustible liquid.[8] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[8][10] It should be stored in a cool, well-ventilated area, away from incompatible materials such as acids, strong bases, reducing agents, and oxidizing agents.[7][8][9][10]

Conclusion

This compound is a key chemical intermediate with established synthesis routes and important applications, particularly in the pharmaceutical industry. Its versatile reactivity makes it a valuable tool for synthetic chemists. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. CAS 1001-26-9: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. scbt.com [scbt.com]

- 7. 3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 98 1001-26-9 [sigmaaldrich.com]

- 9. This compound | 1001-26-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-ethoxyacrylate, a key intermediate in various organic syntheses.[1][2] The information herein is curated to support laboratory research, chemical process development, and quality control efforts.

Chemical Identity

-

Systematic Name: Ethyl 3-ethoxyprop-2-enoate[3]

-

Synonyms: Ethyl 3-ethoxy-2-propenoate, Ethyl beta-ethoxyacrylate[3][4][5]

-

Chemical Structure:

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are critical for designing experimental setups, performing reaction stoichiometry, and ensuring safe handling and storage.

| Property | Value | Units | Conditions |

| Appearance | Clear Liquid | - | Ambient |

| Melting Point | -34 | °C | - |

| Boiling Point | 195-196 | °C | at 760 mmHg (lit.) |

| Density | 0.998 | g/mL | at 25 °C (lit.) |

| Refractive Index (nD) | 1.446 | - | at 20 °C (lit.) |

| Flash Point | 76 | °C | Closed Cup |

| Vapor Pressure | 0.418 | mmHg | at 25 °C |

| Water Solubility | Soluble | - | - |

| Storage Temperature | 2-8 | °C | - |

[Data sourced from references 1, 2, 3, 6, 8]

Experimental Protocols for Property Determination

While the specific experimental reports for this compound are not detailed in the provided literature, the following are standard, validated methodologies for determining the key physical properties listed above. These protocols are widely accepted in the fields of chemistry and pharmacology.

3.1. Determination of Boiling Point

The boiling point is determined by distillation.

-

Apparatus: A standard distillation setup is used, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

3.2. Determination of Density

A pycnometer (specific gravity bottle) is used for the precise measurement of density.

-

Apparatus: A pycnometer of a known volume, a balance accurate to ±0.0001 g, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

It is then filled with the sample liquid and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, carefully dried on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3.3. Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

-

Apparatus: An Abbe refractometer with a light source and a constant temperature water circulator.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale at a specified temperature (e.g., 20 °C).

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physical properties of this compound.

Caption: Interrelation of this compound's identity and its key physical properties with their standard determination methods.

References

- 1. chembk.com [chembk.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 98 1001-26-9 [sigmaaldrich.com]

- 6. This compound | 1001-26-9 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 5941-55-9 | MFCD00009863 | (E)-Ethyl 3-Ethoxyacrylate [aaronchem.com]

Physicochemical Properties of Ethyl 3-ethoxyacrylate

An In-depth Technical Guide to Ethyl 3-ethoxyacrylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides core technical data on this compound, a significant intermediate in organic and pharmaceutical synthesis.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃[1][2][3][4] |

| Molecular Weight | 144.17 g/mol [1][2][3][4][5] |

| Linear Formula | CH₃CH₂OCH=CHCOOCH₂CH₃[5] |

| CAS Number | 1001-26-9[1][3][4][5][6] |

| Boiling Point | 195-196 °C[1][2][5][6] |

| Density | 0.998 g/mL at 25 °C[2][5][6] |

| Refractive Index | n20/D 1.446[2][5][6] |

Structural and Property Relationships

The molecular structure of this compound dictates its physical and chemical characteristics. The following diagram illustrates the logical connections between the compound's identifiers and its key properties.

References

A Technical Guide to the Physicochemical Properties of Ethyl 3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of Ethyl 3-ethoxyacrylate (CAS No: 1001-26-9), a key intermediate in organic and pharmaceutical synthesis.[1][2] This document outlines its core physicochemical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Conditions |

| Boiling Point | 195-196 °C | (lit.)[1][3] |

| Density | 0.998 g/mL | at 25 °C (lit.)[1][3] |

| Molecular Formula | C7H12O3 | |

| Molecular Weight | 144.17 g/mol | [1] |

| Refractive Index | n20/D 1.446 | (lit.)[1][3] |

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization and application of this compound in research and development. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid sample.[4] It is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][5]

Methodology:

-

Sample Preparation: A small amount of this compound is placed into a small test tube or fusion tube.[3]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[3]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles is observed.[3] The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Figure 1: Experimental workflow for boiling point determination.

Determination of Density (Gravimetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.[1] This method relies on precise measurements of both mass and volume.

Methodology:

-

Measure Mass of Empty Container: The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

Add Liquid: A specific volume of this compound is added to the container. The volume should be read carefully from the bottom of the meniscus.

-

Measure Mass of Filled Container: The total mass of the container with the liquid is measured.

-

Calculate Mass of Liquid: The mass of the liquid is determined by subtracting the mass of the empty container from the total mass.

-

Calculate Density: The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, it is recommended to perform the measurement multiple times and average the results.[1]

Figure 2: Experimental workflow for density determination.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. mt.com [mt.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic and Synthetic Profile of Ethyl 3-ethoxyacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 3-ethoxyacrylate, a key intermediate in organic and pharmaceutical synthesis.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. A representative synthetic pathway is also illustrated.

Spectroscopic Data

The empirical formula for this compound is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The spectroscopic data presented below provides a comprehensive fingerprint for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data for this compound is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.5 | d | ~12 | 1H | Hc |

| ~5.2 | d | ~12 | 1H | Hb |

| ~4.1 | q | ~7 | 2H | Hd |

| ~3.8 | q | ~7 | 2H | He |

| ~1.3 | t | ~7 | 3H | Ha |

| ~1.2 | t | ~7 | 3H | Hf |

Structure for ¹H NMR Assignments:

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~162 | C(OEt) |

| ~97 | =CH(COOEt) |

| ~66 | OCH₂(ethoxy) |

| ~60 | OCH₂(ester) |

| ~15 | CH₃(ethoxy) |

| ~14 | CH₃(ester) |

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1220 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Proposed Fragment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - C₂H₅]⁺ |

| 99 | Strong | [M - OC₂H₅]⁺ |

| 71 | Strong | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled single-pulse experiment.

-

Set the spectral width to cover the full ¹³C chemical shift range (e.g., 0-220 ppm).[4]

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Apply baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]

-

Acquire the sample spectrum. The number of scans can be varied (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Transfer the solution to a GC vial.

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or similar).

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280°C and hold for a few minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

Source Temperature: Set to ~230°C.

-

Quadrupole Temperature: Set to ~150°C.

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the retention time of the this compound peak.

-

Extract the mass spectrum corresponding to this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl propiolate with ethanol (B145695) in the presence of a base catalyst.

Caption: Synthesis of this compound from ethyl propiolate and ethanol.

References

Synthesis of Ethyl 3-Ethoxyacrylate from Ethyl Bromoacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing ethyl 3-ethoxyacrylate, a valuable intermediate in organic and medicinal chemistry, starting from the readily available precursor, ethyl bromoacetate (B1195939). This document details two main synthetic strategies: a two-step approach involving a Reformatsky-type reaction followed by an elimination, and a plausible alternative route via a Wittig reaction.

Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate the practical application of these methods in a laboratory setting.

Pathway 1: Reformatsky-Type Reaction and Subsequent Elimination

This is the most direct and well-documented method for the synthesis of this compound from ethyl bromoacetate. The pathway involves two key steps:

-

Formation of Ethyl 3,3-Diethoxypropionate: A Reformatsky-type reaction between ethyl bromoacetate and triethyl orthoformate is carried out in the presence of activated zinc.

-

Elimination of Ethanol (B145695): The intermediate, ethyl 3,3-diethoxypropionate, undergoes thermal elimination of one equivalent of ethanol to yield the desired product, this compound.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound from ethyl bromoacetate.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,3-Diethoxypropionate

-

Zinc Activation: 40 g of zinc powder is washed sequentially with dilute hydrochloric acid (1x), deionized water (3x), methanol (B129727) (1x), and acetone (B3395972) (1x). The washed zinc is then dried under vacuum (20 mmHg) at 100 °C for 10 minutes.

-

Reaction Setup: A 100 mL three-necked round-bottom flask is charged with 25 g of the activated zinc and a catalytic amount of iodine under a nitrogen atmosphere. 6 mL of anhydrous benzene is added, and the mixture is heated to reflux with stirring.

-

Addition of Reactants: A solution of 8.35 g (0.05 mol) of ethyl bromoacetate and 8.89 g (0.06 mol) of triethyl orthoformate is added dropwise over 45 minutes while maintaining reflux.

-

Reaction Completion: After the initial addition, an additional 6.25 g of activated zinc is added to the reaction mixture. The reaction is then refluxed for an additional 6 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into a mixture of 100 mL of ice-water and 50 g of ice. Excess acetic acid is added. The ether layer is separated, washed with saturated sodium bicarbonate solution, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation, collecting the fraction at 79-81 °C (1.5 mmHg) to yield ethyl 3,3-diethoxypropionate as a colorless oil.

Step 2: Synthesis of this compound

-

Elimination Reaction: 2.8 g of the purified ethyl 3,3-diethoxypropionate from Step 1 is placed in a suitable flask.

-

Heating: The compound is heated to 190-200 °C and maintained at this temperature for 2 hours.

-

Product Isolation: The product, this compound, is obtained as a colorless liquid with a distinct odor.

Quantitative Data

| Step | Product | Starting Materials | Molar Ratio (EB:TO) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| 1 | Ethyl 3,3-Diethoxypropionate | Ethyl Bromoacetate, Triethyl Orthoformate | 1 : 1.2 | Benzene | Reflux (~80) | 6 | 29.4 | Colorless oil |

| 2 | This compound | Ethyl 3,3-Diethoxypropionate | - | Neat | 190-200 | 2 | 100 | Colorless liquid |

Pathway 2: Proposed Wittig Reaction Route

An alternative, though less directly documented, pathway involves the use of a Wittig reaction. This approach consists of two main stages:

-

Synthesis of the Wittig Reagent: Preparation of ethyl (triphenylphosphoranylidene)acetate from ethyl bromoacetate and triphenylphosphine (B44618).

-

Wittig Reaction: Reaction of the ylide with a suitable carbonyl compound, such as ethyl glyoxylate (B1226380), to form the desired α,β-unsaturated ester.

Reaction Scheme

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (triphenylphosphoranylidene)acetate

-

Reaction Setup: A 1-L round-bottom flask equipped with a magnetic stir bar is charged with 39.4 g (150 mmol) of triphenylphosphine and 200 mL of toluene. The mixture is stirred until a homogeneous solution is achieved.

-

Addition of Ethyl Bromoacetate: 16.6 mL (150 mmol) of ethyl bromoacetate is added via syringe. The flask is capped and the mixture is stirred at room temperature for 24 hours, during which a white precipitate forms.

-

Isolation of Phosphonium (B103445) Salt: The precipitate is collected by vacuum filtration and washed with toluene and diethyl ether.

-

Ylide Formation: The dried phosphonium salt is dissolved in 450 mL of deionized water. While stirring, a 2 M aqueous solution of potassium hydroxide (B78521) is added dropwise until a pink color persists (using phenolphthalein (B1677637) indicator).

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane (B109758) (3 x 200 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl (triphenylphosphoranylidene)acetate as an off-white solid.

Step 2: Proposed Wittig Reaction with Ethyl Glyoxylate

Note: The following is a general procedure for a Wittig reaction with a stabilized ylide and an aldehyde, adapted for the specific reactants. This pathway requires experimental validation.

-

Reaction Setup: In a round-bottom flask, dissolve ethyl (triphenylphosphoranylidene)acetate (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Aldehyde: Add ethyl glyoxylate (1 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide byproduct. The precipitate is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data

| Step | Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/Notes |

| 1 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl Bromoacetate, Triphenylphosphine | 1 : 1 | Toluene | Room Temp. | 24 | ~92 | Off-white solid |

| 2 | This compound | Ethyl (triphenylphosphoranylidene)acetate, Ethyl Glyoxylate | 1.2 : 1 (Proposed) | Dichloromethane | Room Temp. | (Requires optimization) | (Not reported) | (Requires experimental validation) |

Experimental Workflow Diagrams

Pathway 1: Reformatsky-Type Reaction and Elimination Workflow

Caption: Experimental workflow for the Reformatsky-type reaction and elimination pathway.

Pathway 2: Proposed Wittig Reaction Workflow

Caption: Experimental workflow for the proposed Wittig reaction pathway.

Conclusion

This guide has detailed two primary synthetic routes for the preparation of this compound from ethyl bromoacetate. The Reformatsky-type reaction followed by elimination is a well-established and reliable method with documented yields and experimental conditions. The Wittig reaction pathway presents a viable theoretical alternative that leverages a common and powerful C=C bond-forming reaction; however, the specific application to the synthesis of this compound would require further experimental optimization and validation. Researchers and drug development professionals can utilize the information provided herein to select and implement the most suitable synthetic strategy for their specific needs.

An In-depth Technical Guide to the Discovery and History of Ethyl 3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate is a key organic intermediate with significant applications in the pharmaceutical and chemical industries. Its bifunctional nature, possessing both an acrylate (B77674) and an ether group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, with a focus on detailed experimental protocols and reaction pathways.

Discovery and History

While the precise moment of the first synthesis of this compound is not extensively documented, its development is rooted in the broader history of acrylate chemistry. The polymerization of acrylates was first observed in the late 19th century, but it was in the early to mid-20th century that the industrial production and synthetic utility of acrylate esters began to flourish.

This compound was first synthesized in the mid-20th century during broader investigations into acrylate-based esters for various industrial applications[1]. The initial synthesis was likely driven by the need for novel monomers and intermediates for polymers, coatings, and specialty resins. Over time, its value as a precursor in fine chemical and pharmaceutical synthesis became more apparent. Notably, it serves as a key intermediate in the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the hypnotic agent Zaleplon[1].

Physicochemical Properties

This compound is a colorless liquid with a characteristic ester-like odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₃ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| CAS Number | 1001-26-9 | [2][3] |

| Beilstein Registry Number | 1721612 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 195-196 °C (lit.) | [2] |

| Density | 0.998 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.446 (lit.) | [2] |

| Flash Point | 76 °C (169 °F) - closed cup | [2] |

| Solubility | Soluble in water |

Synthesis Methodologies

Several methods for the synthesis of this compound have been developed. The following are detailed experimental protocols for some of the key industrial and laboratory-scale syntheses.

Synthesis from Trichloroacetyl Chloride and Ethyl Vinyl Ether

This method involves the reaction of trichloroacetyl chloride with ethyl vinyl ether, followed by treatment with ethanol (B145695) and an organic base, and subsequent elimination to yield the final product.

Experimental Protocol:

-

Step 1: Adduct Formation

-

To a three-necked flask, add 91g (0.5 mol) of trichloroacetyl chloride.

-

Slowly add 54g (0.75 mol) of ethyl vinyl ether dropwise over approximately 1.5 hours, maintaining the temperature at 30 °C.

-

After the addition is complete, continue the reaction at the same temperature for 5 hours.

-

Following the reaction, remove the low-boiling point by-products by distillation under reduced pressure at a temperature below 40 °C.

-

-

Step 2: Ethanolysis

-

To the residue from Step 1, add 66g (0.65 mol) of triethylamine (B128534) and 100g of ethanol.

-

Maintain the reaction mixture at 35 °C for 5 hours.

-

After the reaction, filter the mixture to recover the filter cake.

-

Distill the filtrate under reduced pressure at a temperature below 50 °C to remove ethanol.

-

-

Step 3: Elimination

-

To the residue from Step 2, add 6.8g (0.05 mol) of potassium bisulfate.

-

Raise the temperature to 100 °C and introduce a nitrogen stream at a flow rate of 300 mL/min.

-

Maintain these conditions for 5 hours.

-

After the reaction is complete, obtain this compound by reduced pressure distillation. This process typically yields around 62.1g (86.1% yield) with a purity of 98.8%[4].

-

Synthesis from Ethyl Propiolate and Ethanol

This method involves the addition of ethanol to ethyl propiolate in the presence of a catalyst.

Experimental Protocol:

-

While this method is known, the high cost of the starting material, ethyl propiolate, makes it less suitable for industrial-scale production[4]. The reaction is typically carried out by reacting ethyl propiolate with ethanol in the presence of an organic base or an organic phosphine (B1218219) catalyst. The yield can be over 80%[4].

Synthesis from Ethyl Acrylate and Ethanol

This method involves the palladium-catalyzed reaction of ethyl acrylate with ethanol.

Experimental Protocol:

-

This process can yield both this compound and 3,3-diethoxypropionate. The latter can be further cracked to produce the desired product. A reported method using a polystyrene-supported benzoquinone and palladium dichloride co-catalyst resulted in a 17% yield of this compound and a 78% yield of ethyl 3,3-diethoxypropionate. The high cost and difficulty in recovering the catalyst are significant drawbacks of this method[4].

Synthesis Pathway Diagrams

The following diagrams illustrate the key synthesis pathways for this compound.

Caption: Synthesis of this compound from Trichloroacetyl Chloride.

Caption: Synthesis of this compound from Ethyl Propiolate.

Caption: Synthesis of this compound from Ethyl Acrylate.

Conclusion

This compound, a product of mid-20th-century developments in acrylate chemistry, has established itself as a valuable and versatile intermediate in modern organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with its useful physicochemical properties, ensures its continued importance in the production of pharmaceuticals and other high-value chemicals. The detailed protocols and synthesis pathways provided in this guide offer a solid foundation for researchers and professionals working with this important compound.

References

The Reactivity of the Acrylate Group in Ethyl 3-ethoxyacrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the acrylate (B77674) moiety in ethyl 3-ethoxyacrylate. The presence of the 3-ethoxy group significantly influences the electronic and steric properties of the acrylate system, leading to distinct reactivity patterns compared to unsubstituted acrylates. This document details the key reactions, underlying mechanisms, and practical applications of this versatile building block in organic synthesis and drug development.

Core Chemical and Physical Properties

This compound is a colorless liquid that serves as a key intermediate in various chemical syntheses.[1][2] Its physical and chemical properties are summarized below, indicating its stability and suitability for a range of reaction conditions.[1][3]

| Property | Value |

| CAS Number | 1001-26-9[3] |

| Molecular Formula | C₇H₁₂O₃[1] |

| Molecular Weight | 144.17 g/mol [1] |

| Boiling Point | 195-196 °C[3] |

| Density | 0.998 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.446[3] |

| Flash Point | 76 °C[3] |

Reactivity of the Acrylate Group: A Comparative Analysis

The reactivity of the acrylate group in this compound is primarily dictated by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond and makes the β-carbon susceptible to nucleophilic attack. However, the 3-ethoxy group introduces competing electronic and steric effects.

Electronic Effects: The oxygen atom of the ethoxy group can donate electron density to the double bond via a resonance effect. This electron-donating resonance partially counteracts the electron-withdrawing inductive effect of the ester group, reducing the overall electrophilicity of the β-carbon compared to unsubstituted ethyl acrylate.[2]

Steric Effects: The presence of the ethoxy group at the 3-position introduces steric hindrance, which can impede the approach of nucleophiles to the β-carbon.[2]

The interplay of these electronic and steric factors generally renders this compound less reactive towards nucleophiles in Michael addition reactions than its unsubstituted counterpart, ethyl acrylate.[2]

Key Reactions and Mechanisms

Michael Addition (Conjugate Addition)

The most characteristic reaction of the acrylate group is the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. For this compound, this reaction is a cornerstone of its synthetic utility, particularly in the formation of carbon-nitrogen bonds (aza-Michael addition).

Aza-Michael Addition: Amines are common nucleophiles in Michael additions with acrylates. The reaction can proceed via a stepwise or a concerted mechanism. In the stepwise mechanism, the amine adds to the β-carbon to form a zwitterionic intermediate, which is then neutralized by proton transfer.[4] Polar protic solvents can promote this reaction.[4] Alternatively, a concerted mechanism involving a cyclic intermolecular proton transfer has been proposed.[4]

Experimental Protocol: Representative Aza-Michael Addition of a Secondary Amine to this compound

-

Materials:

-

This compound (1 equivalent)

-

Secondary amine (e.g., morpholine, 1.2 equivalents)

-

Solvent (e.g., methanol (B129727) or solvent-free)

-

Catalyst (optional, e.g., LiClO₄)[5]

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent (if not solvent-free).

-

Add the secondary amine to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature. Reaction times can vary from hours to a few days.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding β-amino ester.

-

-

Expected Outcome: The reaction is expected to produce the 3-amino-3-ethoxypropanoate derivative in good to excellent yields, although potentially lower than with unsubstituted acrylates.

Quantitative Data: Aza-Michael Addition Yields with Acrylates

While specific yield data for a wide range of aza-Michael additions to this compound is not extensively reported, the following table provides representative yields for the addition of secondary amines to ethyl acrylate, which serves as a benchmark. It is anticipated that yields with this compound would be slightly lower or require longer reaction times under similar conditions.

| Nucleophile (Amine) | Michael Acceptor | Catalyst | Conditions | Yield (%) |

| Pyrrolidine | Ethyl acrylate | LiClO₄ | Room temp., 2 days | 95 |

| Piperidine | Ethyl acrylate | LiClO₄ | Room temp., 2 days | 92 |

| Morpholine | Ethyl acrylate | LiClO₄ | Room temp., 3 days | 90 |

| Diethylamine | Ethyl acrylate | LiClO₄ | Room temp., 3 days | 85 |

Data adapted from related studies on aza-Michael additions to acrylates.[5]

Diagram: Generalized Aza-Michael Addition Mechanism

Caption: Generalized mechanism of the aza-Michael addition of a secondary amine to this compound.

Cycloaddition Reactions

The acrylate double bond in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The electron-withdrawing ester group activates the double bond for this transformation.

Hetero-Diels-Alder Reaction: A variation of this reaction, the hetero-Diels-Alder reaction, is particularly relevant for the synthesis of heterocyclic compounds. In this case, either the diene or the dienophile contains a heteroatom. This compound can react with heterodienes to form various six-membered heterocycles, which are important scaffolds in many pharmaceutical compounds.

Experimental Protocol: Representative Hetero-Diels-Alder Reaction

-

Materials:

-

This compound (dienophile, 1 equivalent)

-

A suitable diene (e.g., an α,β-unsaturated ketone or imine, 1 equivalent)

-

Lewis acid catalyst (e.g., Yb(OTf)₃, catalytic amount) (optional, for activation)[6]

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the diene in the anhydrous solvent.

-

Add the Lewis acid catalyst if required and stir for a short period.

-

Add this compound to the reaction mixture.

-

The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the diene.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

-

Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Diagram: Generalized Diels-Alder Reaction

Caption: Generalized [4+2] Diels-Alder cycloaddition with this compound as the dienophile.

Polymerization

Acrylate esters are well-known for their ability to undergo polymerization to form polyacrylates. This compound can undergo both free-radical and ionic (cationic or anionic) polymerization.[7]

-

Free-Radical Polymerization: This is the most common method for polymerizing acrylates, typically initiated by peroxides or azo compounds. The 3-ethoxy group may influence the properties of the resulting polymer, such as its glass transition temperature and solubility.

-

Ionic Polymerization: Both cationic and anionic polymerization methods can be employed, although they often require more stringent reaction conditions to avoid side reactions.[7]

Applications in Drug Development and Synthesis

This compound is a valuable building block in the synthesis of complex organic molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.[8] Its bifunctional nature (an electrophilic double bond and an ester group) allows for its incorporation into multi-step synthetic sequences.

Synthesis of Pharmaceutical Intermediates: this compound is used in the preparation of precursors for various active pharmaceutical ingredients (APIs). For instance, it is employed in the synthesis of certain impurities of Zaleplon, a sedative-hypnotic agent, highlighting its relevance in pharmaceutical quality control and process chemistry.[1] While not directly incorporated into the final Zaleplon molecule in the primary synthesis route, its structural motifs are used to build key intermediates.[9][10]

Diagram: Workflow for the Use of this compound in Multi-step Synthesis

Caption: General synthetic workflow illustrating the utility of this compound as a building block.

Conclusion

This compound exhibits a nuanced reactivity profile governed by the electronic and steric effects of its 3-ethoxy group. While its acrylate moiety readily participates in Michael additions, cycloadditions, and polymerizations, its reactivity is moderated compared to unsubstituted acrylates. This tailored reactivity, combined with its bifunctional nature, makes it a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly the heterocyclic scaffolds that are central to modern drug discovery and development. A thorough understanding of its reactivity is crucial for chemists aiming to leverage this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]

- 10. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Ethyl 3-Ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates utilizing ethyl 3-ethoxyacrylate and its derivatives. The following sections offer step-by-step methodologies, quantitative data summaries, and visual representations of the synthetic pathways to facilitate replication and adaptation in a research and development setting.

Application Note 1: Synthesis of a Key Pyridinone Intermediate for Dolutegravir

This compound is a versatile precursor for the synthesis of complex heterocyclic structures. In this application, an analogue, ethyl 3-(N,N-dimethylamino)acrylate, is employed as a key starting material in a multi-step synthesis to produce a core pyridinone intermediate essential for the manufacture of the HIV integrase inhibitor, Dolutegravir. This pathway highlights the utility of acrylate (B77674) derivatives in constructing highly functionalized ring systems.

Experimental Workflow: Dolutegravir Intermediate Synthesis

Caption: Experimental workflow for the synthesis of the Dolutegravir pyridinone intermediate.

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| 1 | Ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol), Methyl oxalyl chloride (122 g, 1.0 mol) | Pyridine (95 g, 1.2 mol), DCM (500 mL) | < 5 °C to RT, 2 h | Intermediate P3 | 92 |

| 2 | Intermediate P3 (229 g, 1.0 mol) | Aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol), Methanol (500 mL) | < 15 °C, 30 min | Intermediate P4 | 90 |

| 3 | Intermediate P4 (291 g, 1.0 mol) | Methyl bromoacetate (168 g, 1.1 mol), Acetonitrile (600 mL) | Reflux, 3 h | Intermediate P5 | Used directly |

| 4 | Intermediate P5 | MgBr₂ (221 g, 1.2 mol), Acetonitrile | Reflux, 2 h | Pyridinone Diester P6 | 85 |

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate P3

-

To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (B109758) (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5 °C.

-

Keep the reaction mixture at 5 °C for 20 minutes.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with 200 mL of 5% NaHCO₃ aqueous solution.

-

Separate the organic phase and wash with 100 mL of water.

-

Evaporate the solvent in vacuo.

-

Dissolve the crude product in methyl tert-butyl ether (MTBE, 654 g) and heat to reflux.

-

Cool the solution to -5 °C to induce crystallization, filter the solid, wash with cold n-hexane, and dry to obtain Intermediate P3.

Step 2: Synthesis of Intermediate P4

-

To a stirred solution of Intermediate P3 (229 g, 1.0 mol) in methanol (500 mL), add aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) while keeping the temperature below 15 °C.

-

Maintain the reaction mixture at 15 °C for 30 minutes.

-

Evaporate the solvent in vacuo.

-

Dissolve the crude product in a mixture of MTBE (600 g) and n-hexane (400 g) and heat to reflux.

-

Slowly cool the mixture to -5 °C.

-

Filter the resulting solid, wash with cold n-hexane (100 mL), and dry to afford Intermediate P4.

Step 3: Synthesis of Intermediate P5

-

To a solution of Intermediate P4 (291 g, 1.0 mol) in acetonitrile (600 mL), add methyl bromoacetate (168 g, 1.1 mol).

-

Heat the mixture to reflux and maintain for 3 hours.

-

The resulting solution containing Intermediate P5 is used directly in the next step without isolation.

Step 4: Synthesis of Pyridinone Diester P6

-

To the solution of Intermediate P5 from the previous step, add magnesium bromide (MgBr₂, 221 g, 1.2 mol).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, cool the mixture and process it through an appropriate workup procedure to isolate the Pyridinone Diester P6.

Application Note 2: Synthesis of 4-Hydroxy-5-ethoxycarbonylpyrimidine

This compound serves as an efficient C3 building block for the synthesis of pyrimidine (B1678525) rings, which are core structures in numerous pharmaceuticals. This protocol details a straightforward one-pot synthesis of 4-hydroxy-5-ethoxycarbonylpyrimidine through the condensation of this compound with formamidine (B1211174). This intermediate is a valuable precursor for the synthesis of various active pharmaceutical ingredients, including certain antivirals and kinase inhibitors.

Reaction Pathway: Pyrimidine Synthesis

Caption: One-pot synthesis of 4-hydroxy-5-ethoxycarbonylpyrimidine.

Quantitative Data Summary

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield (%) |

| This compound | Formamidine Hydrochloride | Sodium Methoxide, Ethanol | Reflux | 4-Hydroxy-5-ethoxycarbonylpyrimidine | High (Typical) |

Detailed Experimental Protocol

Synthesis of 4-Hydroxy-5-ethoxycarbonylpyrimidine

-

Prepare a solution of sodium methoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, add formamidine hydrochloride.

-

Add this compound dropwise to the stirred mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 4-hydroxy-5-ethoxycarbonylpyrimidine.

Ethyl 3-ethoxyacrylate: A Versatile C3 Building Block in Organic Synthesis

Introduction: Ethyl 3-ethoxyacrylate is a valuable and versatile C3 building block in organic synthesis, prized for its dual functionality as both a Michael acceptor and a precursor to various heterocyclic systems. Its chemical structure, featuring an acrylate (B77674) moiety and an ethoxy group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and heterocyclic scaffolds.

Application in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several important pharmaceutical drugs. Its ability to introduce a three-carbon chain with latent carbonyl functionality makes it particularly useful in constructing the core structures of these molecules.

Synthesis of Zaleplon Intermediate

Zaleplon, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia, can be synthesized using an enaminone intermediate derived from a precursor that can be prepared from this compound. The key transformation involves the formation of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide (B32628).

Reaction Scheme for Zaleplon Intermediate Synthesis:

Caption: Synthesis of a key enaminone intermediate for Zaleplon.

Experimental Protocol: Synthesis of N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide

A solution of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide (50 g) and ethyl iodide (85 g) in 500 ml of dimethylformamide is prepared. To this solution, sodium methoxide (B1231860) (17.5 g) is added portion-wise. The reaction mixture is stirred at room temperature for 6 hours. After completion, the reaction mass is quenched in 5 liters of water and extracted with dichloromethane.[1]

| Parameter | Value |

| Starting Material | N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide |

| Reagents | Ethyl iodide, Sodium methoxide, Dimethylformamide |

| Temperature | Room Temperature |

| Reaction Time | 6 hours |

| Yield | Not explicitly stated |

Signaling Pathway of Zaleplon:

Zaleplon exerts its sedative and hypnotic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] It binds to the benzodiazepine (B76468) site on the GABA-A receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1][2]

Caption: Mechanism of action of Zaleplon via GABA-A receptor modulation.

Synthesis of Levofloxacin Intermediate

Reaction Scheme for Levofloxacin Intermediate Synthesis:

References

Application Notes and Protocols for Michael Addition Reactions with Ethyl 3-Ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions involving ethyl 3-ethoxyacrylate, a versatile building block in organic synthesis, particularly for pharmaceutical applications.[1][2] This document offers detailed protocols for various Michael donors, including carbon, nitrogen, and sulfur nucleophiles, and summarizes key quantitative data. The information is designed to guide researchers in the development of novel synthetic methodologies and the preparation of complex molecular architectures.

Introduction to Michael Additions with this compound

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. This compound is an activated α,β-unsaturated ester, making it an excellent Michael acceptor. The presence of the ethoxy group at the β-position can influence the reactivity of the double bond and can be a useful handle for subsequent transformations. The general mechanism involves the attack of a Michael donor to the β-carbon of this compound, typically catalyzed by a base or a Lewis acid.

Aza-Michael Addition: Addition of Nitrogen Nucleophiles